

Pazufloxacin-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest		
Compound Name:	Pazufloxacin-d4	
Cat. No.:	B15142614	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pazufloxacin-d4**, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical parameters outlined in a Certificate of Analysis (CoA) and the methodologies used to determine its purity. **Pazufloxacin-d4** is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies to ensure accurate quantification of Pazufloxacin in biological matrices.[1]

Chemical and Physical Properties

A Certificate of Analysis for **Pazufloxacin-d4**, often supplied as **Pazufloxacin-d4** Mesylate, will typically detail the following chemical and physical properties. While a specific batch CoA is not publicly available, the table below summarizes the key identification parameters for this compound.



Property	Value	Source
Chemical Name	(S)-10-(1-aminocyclopropyl- 2,2,3,3-d4)-9-fluoro-3-methyl- 7-oxo-2,3-dihydro-7H-[2] [3]oxazino[2,3,4-ij]quinoline-6- carboxylic acid methanesulfonic acid (1/1)	[4]
Unlabeled CAS Number	163680-77-1	[4]
Labeled CAS Number	1346602-96-7	[5][6]
Molecular Formula	C16H11D4FN2O4	[6]
Molecular Weight	322.33 g/mol	[6]
Deuterium Incorporation	Typically ≥98%	Manufacturer's Specification

Purity and Analytical Methods

The purity of a **Pazufloxacin-d4** reference standard is paramount for its use in quantitative analysis. A CoA will report the purity as determined by one or more analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

The following protocols are based on established methods for the analysis of Pazufloxacin and are representative of the techniques used to assess the purity of **Pazufloxacin-d4**.

Method 1: RP-HPLC with UV Detection

This method is suitable for the routine quality control of Pazufloxacin.[7]

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: Kromasil C18, 150 x 4.6 mm, 5 μm particle size.[7]



 Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile in an 80:20 (v/v) ratio.[7]

• Flow Rate: 1.0 mL/min.

• Detection Wavelength: 246 nm.[7]

• Column Temperature: Ambient.

• Injection Volume: 20 μL.

Expected Retention Time: Approximately 3.7 minutes for Pazufloxacin.[7]

Method 2: Gradient RP-HPLC for Impurity Profiling

A gradient elution method can be employed for the separation of Pazufloxacin from its potential impurities.[8]

Instrumentation: A gradient HPLC system with a UV-Vis detector.

Column: Agilent Zorbax C18, 4.6 x 50 mm, 5 μm particle size.[8]

Mobile Phase:

A: Phosphate buffer (pH 4.0).

• B: Methanol.[8]

 Gradient Program: A linear gradient optimized to separate the main peak from any impurity peaks.

• Flow Rate: 1.0 mL/min.[8]

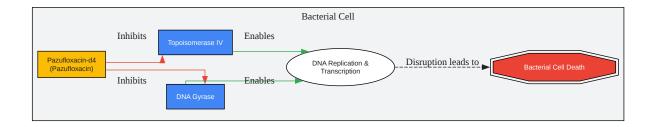
Detection Wavelength: 249 nm.[8]

Column Temperature: 30°C.[8]



Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Pazufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[2]



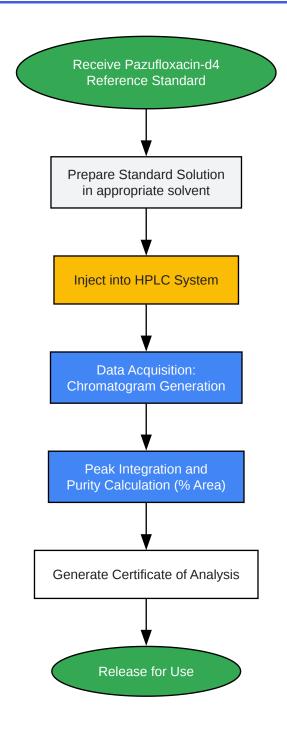
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Caption: Mechanism of action of Pazufloxacin.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity assessment of a **Pazufloxacin-d4** reference standard.





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Caption: Workflow for **Pazufloxacin-d4** purity analysis.

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